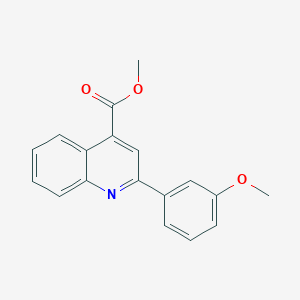![molecular formula C18H22ClNO B453263 N-[(adamantan-1-yl)methyl]-2-chlorobenzamide](/img/structure/B453263.png)
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid hydrocarbon, which makes its derivatives particularly interesting for various applications in chemistry, biology, and materials science. The presence of the adamantyl group in the structure imparts unique properties to the compound, such as high thermal stability and resistance to oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2-chlorobenzamide typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantylmethyl chloride with 2-chlorobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantane derivatives often involves the bromination of adamantane followed by substitution reactions to introduce various functional groups. For example, 1-bromoadamantane can be reacted with formamide to produce N-(1-adamantyl)-formamide, which can then be further modified to obtain this compound .
化学反应分析
Types of Reactions
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: Reduction of the benzamide moiety can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential antiviral and antibacterial properties due to the presence of the adamantyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and rigidity
作用机制
The mechanism of action of N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is largely dependent on its interaction with biological targets. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to the inhibition of viral replication or the disruption of bacterial cell walls. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl-2-bromoethylidenemalonate
Uniqueness
N-[(adamantan-1-yl)methyl]-2-chlorobenzamide is unique due to the presence of both the adamantyl group and the chlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its high thermal stability, resistance to oxidation, and potential biological activities set it apart from other similar compounds .
属性
分子式 |
C18H22ClNO |
|---|---|
分子量 |
303.8g/mol |
IUPAC 名称 |
N-(1-adamantylmethyl)-2-chlorobenzamide |
InChI |
InChI=1S/C18H22ClNO/c19-16-4-2-1-3-15(16)17(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) |
InChI 键 |
KGXOEHIYVHCAAK-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4Cl |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B453182.png)
![(6-Bromo-2-phenylquinolin-4-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B453185.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453186.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B453188.png)
![ethyl 2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B453192.png)
![ETHYL 5-(4-FLUOROPHENYL)-2-[(Z)-1-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)METHYLIDENE]-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B453194.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453195.png)
![ethyl 2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B453196.png)
![2-{[4-(1-Adamantyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B453197.png)
![ethyl 2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B453198.png)

![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453201.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B453202.png)
![Isopropyl 4-(4-chlorophenyl)-2-[(2,3-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B453203.png)
